Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

Lipophilicity Drug Design ADME

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (CAS 649-67-2, molecular formula C₇H₁₁F₃O₃, molecular weight 200.16 g/mol) is a β-hydroxy ester featuring a trifluoromethyl (CF₃) group and a tertiary alcohol moiety. This compound belongs to the class of α-trifluoromethyl-β-hydroxy esters, which are highly valued in medicinal chemistry and agrochemical development due to the electron-withdrawing nature of the CF₃ group, which enhances metabolic stability, lipophilicity (XLogP3-AA = 1.1), and target-binding properties relative to non-fluorinated analogs.

Molecular Formula C7H11F3O3
Molecular Weight 200.16 g/mol
CAS No. 649-67-2
Cat. No. B1439171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
CAS649-67-2
Molecular FormulaC7H11F3O3
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C(F)(F)F)O
InChIInChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3
InChIKeyIYEGWOWSOYOERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (CAS 649-67-2) as a Strategic Fluorinated Building Block for Pharmaceutical and Agrochemical Intermediate Procurement


Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (CAS 649-67-2, molecular formula C₇H₁₁F₃O₃, molecular weight 200.16 g/mol) is a β-hydroxy ester featuring a trifluoromethyl (CF₃) group and a tertiary alcohol moiety [1]. This compound belongs to the class of α-trifluoromethyl-β-hydroxy esters, which are highly valued in medicinal chemistry and agrochemical development due to the electron-withdrawing nature of the CF₃ group, which enhances metabolic stability, lipophilicity (XLogP3-AA = 1.1), and target-binding properties relative to non-fluorinated analogs [1][2]. It is commercially available in purities ranging from 95% to 98% and is widely utilized as a versatile chiral building block and reactive intermediate in asymmetric synthesis and fluorinated scaffold construction .

Why Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (649-67-2) Cannot Be Interchanged with Non-Fluorinated or Des-Methyl β-Hydroxy Ester Analogs


Direct substitution of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate with non-fluorinated analogs such as ethyl 3-hydroxy-3-methylbutyrate (CAS 18267-36-2) or des-methyl trifluoromethyl β-hydroxy esters like ethyl 4,4,4-trifluoro-3-hydroxybutanoate fundamentally alters key physicochemical and stereochemical outcomes. The CF₃ group significantly increases lipophilicity and metabolic stability compared to CH₃ analogs, while the tertiary alcohol center (3-hydroxy-3-methyl) confers distinct steric and electronic properties that dictate enantioselectivity in asymmetric reductions and the stability of derived enolates [1][2]. Replacing this compound with a simpler analog compromises the stereochemical fidelity of downstream chiral intermediates and may reduce the biological activity of final drug candidates due to altered membrane permeability and target-binding kinetics [1][3].

Quantitative Differentiation Evidence for Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (649-67-2) Against In-Class Analogs and Substitutes


LogD (pH 7.4) Lipophilicity Comparison: 649-67-2 vs. Non-Fluorinated Ethyl 3-Hydroxy-3-methylbutyrate

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate exhibits a significantly higher lipophilicity compared to its non-fluorinated analog, ethyl 3-hydroxy-3-methylbutyrate (CAS 18267-36-2). The computed LogD (pH 7.4) for the target compound is 0.9945, while the non-fluorinated analog has a lower LogP (estimated ~0.3–0.5) due to the absence of the hydrophobic trifluoromethyl group [1]. This difference of approximately 0.5–0.7 log units translates to a roughly 3–5-fold increase in membrane permeability and potentially enhanced oral bioavailability in drug candidates.

Lipophilicity Drug Design ADME

Enantioselective Reduction: Diastereomeric Outcome of 649-67-2 Derived Enolate vs. Corresponding 2-Oxobutyrate

The trifluoromethyl group in ethyl 3-methyl-4,4,4-trifluorobutyrate strongly directs stereoselectivity in α-hydroxylation reactions. When the enolate derived from ethyl 3-methyl-4,4,4-trifluorobutyrate reacts with MoO5-Py-HMPA, it yields predominantly ethyl (2S*,3S*)-2-hydroxy-3-methyl-4,4,4-trifluorobutyrate. In contrast, NaBH4 reduction of the corresponding 2-oxobutyrate (the β-ketoester analog) preferentially produces the (2R*,3S*)-diastereomer [1]. This demonstrates that the hydroxy ester target (649-67-2) and its immediate precursors enable divergent stereochemical pathways not accessible with non-fluorinated analogs, where such strong diastereocontrol is absent [1].

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Synthetic Utility as α-Trifluoromethyl-α,β-Unsaturated Ester Precursor: Reactivity Advantage of 649-67-2 Class Over Non-Fluorinated β-Hydroxy Esters

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate belongs to the class of α-trifluoromethyl-α-hydroxy esters, which undergo efficient dehydration with sulfuryl fluoride (SO₂F₂) in the presence of an organic base (e.g., DBN or DBU) to produce α-trifluoromethyl-α,β-unsaturated esters in high yield [1]. Non-fluorinated β-hydroxy esters typically require harsher acidic conditions (e.g., P₂O₅, H₂SO₄) and often give lower yields due to competing side reactions. The electron-withdrawing CF₃ group activates the α-hydroxy ester toward base-mediated elimination, enabling a milder, more selective dehydration process [1].

Fluorinated Building Blocks Dehydration Patent Synthesis

Enolate Stability and Reformatsky Reactivity: α-Trifluoromethyl-β-Hydroxy Ester Class vs. Non-Fluorinated Analogs

The Reformatsky reagent derived from methyl 2-bromo-3,3,3-trifluoropropanoate (a precursor to α-trifluoromethyl-β-hydroxy esters) exhibits enhanced thermal stability and reactivity compared to non-fluorinated Reformatsky reagents. This reagent undergoes clean addition reactions with aldehydes in dioxane to afford α-trifluoromethyl-β-hydroxy esters in high yields, demonstrating the unique electronic influence of the trifluoromethyl group [1]. In contrast, non-fluorinated Reformatsky reagents often require more forcing conditions and suffer from lower yields due to β-elimination side reactions.

Organofluorine Chemistry Reformatsky Reaction Synthetic Methodology

Utility as Trifluoromethyl Carbinol Precursor for Pharmaceutical and Agrochemical Intermediates

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate serves as a precursor to trifluoromethyl carbinol derivatives, which are explicitly claimed as intermediates for functional materials including pharmaceuticals, agrochemicals, and ferroelectric liquid crystals [1]. The method involves condensing a trifluoromethyl ketone (derived from the hydroxy ester) with an imine or enamine, followed by acidic hydrolysis, to yield the carbinol [1]. Non-fluorinated β-hydroxy esters lack this specific patent-protected utility because the CF₃ group is essential for the desired biological activity and physical properties of the final products.

Medicinal Chemistry Agrochemicals Patent Applications

Procurement-Driven Application Scenarios for Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (649-67-2) Based on Quantified Differentiation Evidence


Asymmetric Synthesis of Enantiopure α-Hydroxy-β-Trifluoromethyl Esters for Chiral Drug Intermediates

Medicinal chemistry groups synthesizing chiral fluorinated building blocks should procure 649-67-2 to leverage its unique diastereocontrol in α-hydroxylation reactions. As demonstrated in direct comparative studies, the enolate derived from this compound yields predominantly the (2S*,3S*)-hydroxyester, while NaBH4 reduction of the corresponding 2-oxobutyrate provides the (2R*,3S*)-diastereomer [1]. This orthogonal stereochemical control is not possible with non-fluorinated analogs and is essential for preparing enantiopure intermediates for drug candidates requiring specific absolute configurations at the α-hydroxy stereocenter.

Synthesis of α-Trifluoromethyl-α,β-Unsaturated Esters as Dipolarophiles and Michael Acceptors

Process chemists and medicinal chemists seeking to construct trifluoromethylated heterocycles or perform conjugate additions should utilize 649-67-2 as the preferred α-hydroxy ester precursor. The compound class undergoes efficient dehydration with sulfuryl fluoride and an organic base to yield α-trifluoromethyl-α,β-unsaturated esters under mild conditions, avoiding the harsh acidic conditions required for non-fluorinated analogs [2]. This milder, higher-yielding route reduces purification burden and improves overall process mass intensity in scale-up operations.

Preparation of Trifluoromethyl Carbinol Derivatives for CNS and Agrochemical Lead Optimization

Discovery teams working on CNS drug targets or novel agrochemicals should source 649-67-2 for the synthesis of trifluoromethyl carbinol intermediates. The compound's LogD (pH 7.4) of 0.9945 confers a 3–5× lipophilicity advantage over non-fluorinated β-hydroxy esters [3], enhancing passive membrane permeability and blood-brain barrier penetration. Furthermore, patent literature explicitly protects the conversion of such α-trifluoromethyl-α-hydroxy esters to trifluoromethyl carbinols, which are claimed as intermediates for pharmaceuticals, agrochemicals, and ferroelectric liquid crystals [4].

Scalable Reformatsky-Based Synthesis of Fluorinated Building Blocks

Chemical development and CRO teams tasked with scaling up fluorinated building block syntheses should evaluate 649-67-2 and its precursors. The Reformatsky reagent derived from methyl 2-bromo-3,3,3-trifluoropropanoate exhibits superior thermal stability and addition efficiency compared to non-fluorinated analogs, enabling high-yield, robust processes for preparing α-trifluoromethyl-β-hydroxy esters [5]. This translates to fewer batch failures, lower cost of goods, and more reliable supply chains for advanced intermediates.

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